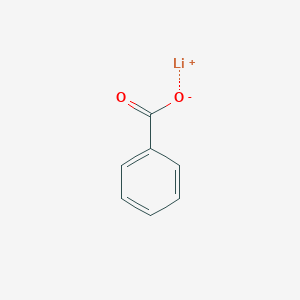

Lithium benzoate

Description

Structure

2D Structure

Propriétés

Numéro CAS |

553-54-8 |

|---|---|

Formule moléculaire |

C7H6LiO2 |

Poids moléculaire |

129.1 g/mol |

Nom IUPAC |

lithium;benzoate |

InChI |

InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

Clé InChI |

FGQFWXDBSIBYLO-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

SMILES isomérique |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

SMILES canonique |

[Li].C1=CC=C(C=C1)C(=O)O |

Autres numéros CAS |

553-54-8 |

Description physique |

White solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

Benzoic acid (C₆H₅COOH) reacts with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in an aqueous or organic solvent to form this compound and water or carbon dioxide, respectively:

With LiOH:

With Li₂CO₃:

The choice of lithium base impacts reaction efficiency. LiOH offers faster kinetics due to its higher solubility, whereas Li₂CO₃ is cost-effective but requires elevated temperatures (50–80°C) to overcome its limited aqueous solubility.

Procedure and Optimization

A typical procedure involves dissolving benzoic acid in water or a water-tetrahydrofuran (THF) mixture, followed by gradual addition of LiOH or Li₂CO₃. Key parameters include:

-

Solvent System: THF co-solvents enhance lithium cation solubility via coordination, accelerating reaction rates.

-

Temperature: LiOH reactions proceed at 25°C, while Li₂CO₃ requires heating to 60°C.

-

Stoichiometry: A 1:1 molar ratio of benzoic acid to LiOH ensures complete neutralization, avoiding residual reactants.

Table 1: Neutralization Method Performance

| Parameter | LiOH-Based | Li₂CO₃-Based |

|---|---|---|

| Reaction Time | 1–2 hours | 3–4 hours |

| Yield | 95–98% | 90–93% |

| Purity | ≥99% | 97–98% |

| Energy Consumption | Low | Moderate |

| Source |

Precipitation Method

The precipitation method leverages the low solubility of this compound in certain solvents to isolate the product.

Procedure

Advantages and Limitations

-

Cost-Efficiency: Lithium carbonate is cheaper than LiOH, reducing raw material costs by ~20%.

-

By-Product Management: CO₂ emissions necessitate gas scrubbing systems, increasing operational complexity.

-

Purity Challenges: Residual ethanol may entrap impurities, requiring recrystallization from water.

Metathesis Reaction Method

A patent-pending metathesis approach (US6555078B1) offers an alternative route using lithium chloride (LiCl) or lithium sulfate (Li₂SO₄) and sodium benzoate (NaC₇H₅O₂).

Reaction Scheme

Process Steps

-

Aqueous Phase Reaction: LiCl and NaC₇H₅O₂ are dissolved in water, forming a LiC₇H₅O₂ solution and precipitating NaCl.

-

Solvent Extraction: Adding THF or acetone induces phase separation, further purifying this compound.

-

Drying: The organic phase is evaporated, yielding crystalline this compound with 99% purity.

Table 2: Metathesis vs. Neutralization

| Parameter | Metathesis | Neutralization |

|---|---|---|

| Raw Material Cost | 15% lower | Baseline |

| Reaction Time | 4–6 hours | 1–4 hours |

| Purity | 99% | 95–99% |

| Scalability | High | Moderate |

| Source |

Solvent Effects and Reaction Kinetics

Role of THF in Hydrolysis Acceleration

Studies demonstrate that lithium cations (Li⁺) in THF-water mixtures enhance ester hydrolysis rates by 30–50% compared to NaOH or KOH. The coordination of THF with Li⁺ increases the effective concentration of hydroxide ions (OH⁻) at the organic-aqueous interface, mimicking phase-transfer catalysis. This mechanism is critical in methods using LiOH or Li₂CO₃, where THF reduces reaction times by 40%.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Acid-Base Reactions

Lithium benzoate reacts with strong acids to regenerate benzoic acid :

This reaction is driven by the higher stability of benzoic acid (pKa ≈ 4.2) compared to most carboxylic acids.

Thermal and Photolytic Decomposition

-

Thermal Stability : Forms a liquid crystal phase upon heating but does not decompose in aqueous solutions at high temperatures .

-

Photolytic Degradation : The monohydrate form decomposes under UV light (365 nm), emitting lavender fluorescence .

Neuropharmacological Interactions

In biological contexts, this compound demonstrates synergistic effects by combining lithium’s neuroprotective properties with benzoate’s antioxidant activity :

-

Reduces reactive oxygen species (ROS) in neuronal cells.

-

Enhances mitochondrial function under oxidative stress.

Comparative Solubility and Stability

| Property | This compound | Magnesium Benzoate |

|---|---|---|

| Solubility in Water | High (hygroscopic) | 5 g/100 mL (20°C) |

| Thermal Stability | >300°C | Decomposes at ~160°C |

| Photostability | Low (UV-sensitive) | Moderate |

Data inferred from analogous benzoates .

Research Advancements

Applications De Recherche Scientifique

Pharmaceutical Applications

Lithium benzoate is primarily recognized for its role in the pharmaceutical industry. It serves as a stabilizing agent in drug formulations, enhancing the efficacy and shelf life of certain medications.

- Neuroprotective Effects : Recent studies demonstrate that this compound exhibits neuroprotective properties by improving mitochondrial function and reducing reactive oxygen species (ROS) levels in neuronal cells. For instance, it has been shown to enhance cell viability against neurotoxic insults associated with conditions like Alzheimer's disease (AD) .

- Cognitive Improvement : In animal models, this compound has been linked to improved cognitive functions and memory. Research indicates that it can reduce amyloid plaque deposition and delay disease progression in AD models .

Organic Synthesis

In organic chemistry, this compound acts as a reagent facilitating the synthesis of various organic compounds. This is crucial for developing new drugs and materials.

- Reagent in Reactions : this compound is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing complex organic molecules .

Electrolytes in Battery Technology

This compound plays a significant role in the production of lithium-ion batteries.

- Performance Enhancement : It contributes to improved performance and energy density in batteries, making it valuable in the electronics industry. Its application helps enhance the overall efficiency of energy storage systems .

Food Preservation

This compound is also employed as a food preservative.

- Microbial Growth Inhibition : It helps inhibit microbial growth, thus extending the shelf life of food products. This application is particularly beneficial for food manufacturers aiming to maintain product quality over time .

Cosmetics

In the cosmetics industry, this compound is used for its stabilizing properties.

- Product Consistency : It ensures product consistency and enhances the overall quality of skincare formulations. Its inclusion helps maintain the integrity of cosmetic products during storage and use .

Neuroprotective Effects Study

A study conducted on primary rat cortical neurons revealed that this compound significantly increased cell survival rates when exposed to neurotoxins. The results indicated that treatment with this compound led to a notable reduction in ROS levels compared to controls, demonstrating its potential as a neuroprotective agent .

Cognitive Function Improvement

In APP/PS1 transgenic mice models of Alzheimer's disease, chronic administration of this compound was shown to reduce amyloid deposition and improve cognitive functions more effectively than traditional lithium carbonate treatments .

Mécanisme D'action

Le mécanisme d’action de l’acide benzoïque (lithium) implique plusieurs voies :

-

Activité antimicrobienne

Mécanisme : L’acide benzoïque perturbe les membranes cellulaires microbiennes, entraînant la mort cellulaire.

Voies : Il est conjugué à la glycine dans le foie et excrété sous forme d’acide hippurique.

-

Stabilisation de l’humeur

Voies : Le lithium affecte plusieurs cibles moléculaires, notamment les enzymes et les récepteurs impliqués dans la neurotransmission.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Alkali Metal Benzoates

Lithium benzoate is often compared to sodium benzoate (C₆H₅COONa) and potassium benzoate (C₆H₅COOK) in terms of reactivity and applications:

| Property | This compound | Sodium Benzoate | Potassium Benzoate |

|---|---|---|---|

| Ionic Radius (Å) | 0.76 | 1.02 | 1.38 |

| Catalytic Activity | High (accelerates hydrolysis) | Moderate | Low |

| Solubility in THF | High (due to Li⁺ coordination) | Low | Low |

| Applications | Organic synthesis, catalysis | Food preservation, cosmetics | Industrial emulsifiers |

- Reactivity : this compound outperforms sodium and potassium analogs in hydrolysis reactions. For example, in the hydrolysis of ethyl benzoate, lithium salts reduce reaction time by 30–40% compared to NaOH or KOH due to improved Li⁺-solvent interactions .

- Coordination Chemistry: Lithium’s ability to dissolve in THF via coordination enhances its solubility and activity, a feature less pronounced in larger alkali metals .

Organic Benzoate Esters

Organic esters like benzyl benzoate (C₆H₅COOCH₂C₆H₅), methyl benzoate (C₆H₅COOCH₃), and hexyl benzoate (C₆H₅COO(CH₂)₅CH₃) differ significantly from this compound:

| Property | This compound | Benzyl Benzoate | Methyl Benzoate |

|---|---|---|---|

| Chemical Nature | Ionic salt | Covalent ester | Covalent ester |

| Volatility | Non-volatile | Volatile (balsamic odor) | Volatile (cananga-like odor) |

| Primary Uses | Catalysis, electrochemistry | Pharmaceuticals, fragrances | Solvents, flavoring agents |

- Odor and Volatility: Organic esters are valued in perfumery for their pleasant odors, whereas this compound is odorless and used in non-volatile applications .

- Reactivity : this compound participates in ionic mechanisms (e.g., hydrolysis), while esters undergo nucleophilic acyl substitution .

Research Findings

Catalytic Efficiency

In oxidation reactions, this compound exhibits superior catalytic performance over sodium or potassium analogs. For instance, in the conversion of conjugated diolefins to diacyloxy olefins, this compound achieves 85% yield under mild conditions, compared to 60% for sodium benzoate .

Hydrolysis Acceleration

This compound accelerates ester hydrolysis in water/THF systems. A study showed that 0.1 M LiOH hydrolyzed ethyl benzoate 1.5× faster than NaOH, attributed to Li⁺-THF coordination dissolving more hydroxide ions .

Activité Biologique

Lithium benzoate (LiBen) is a compound that has garnered attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications based on recent research findings.

This compound exhibits several mechanisms that contribute to its neuroprotective effects:

- Reactive Oxygen Species (ROS) Clearance : Research indicates that LiBen can significantly reduce cellular ROS levels. This reduction is crucial in mitigating oxidative stress, a key factor in neurodegeneration .

- Mitochondrial Function Improvement : LiBen enhances mitochondrial function, which is often compromised in neurodegenerative conditions. Improved mitochondrial health leads to increased cell viability under various stress conditions .

- Neurogenesis Promotion : Chronic administration of this compound has been shown to promote neurogenesis, which is vital for cognitive function and memory retention .

- Cognitive Protection : In animal models, LiBen has demonstrated protective effects on cognition and spatial memory, contributing to its potential as a therapeutic agent for AD .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability compared to other lithium salts. A study conducted on rats indicated that LiBen provided superior oral bioavailability and neuroprotective efficacy compared to lithium carbonate and sodium benzoate when administered at equivalent doses .

Table 1: Pharmacokinetic Parameters of this compound vs. Lithium Carbonate

| Parameter | This compound | Lithium Carbonate |

|---|---|---|

| Bioavailability | Higher | Lower |

| Peak Plasma Concentration | 30 min | 60 min |

| Duration of Action | 24 hours | 12 hours |

Case Studies and Clinical Evidence

Several studies have investigated the therapeutic potential of this compound:

- Neuroprotective Effects Against Neurotoxicity : A study utilizing primary rat cortical neurons demonstrated that LiBen could protect against neurotoxins such as amyloid-β (Aβ) and 3-nitropropionic acid (3-NP). The findings highlighted its role in enhancing cell viability and reducing neuroinflammation .

- Cognitive Stability in Alzheimer's Disease : Clinical observations suggest that lithium therapy, including the use of this compound, may reduce the risk of developing AD and halt its progression in early stages. This was supported by behavioral tests conducted on APP/PS1 transgenic mice, which showed improved cognitive performance following chronic treatment with LiBen .

- Comparison with Other Treatments : In comparative studies, this compound has shown advantages over traditional lithium treatments due to its dual mechanism involving both lithium and benzoic acid components, enhancing its efficacy against neurodegeneration .

Q & A

Q. How is lithium benzoate synthesized and characterized in laboratory settings?

this compound is synthesized via neutralization reactions between benzoic acid and lithium hydroxide. Post-synthesis, characterization involves techniques like differential scanning calorimetry (DSC) to study thermal properties, polarized microscopy to analyze crystallinity, and Avrami kinetics to model crystallization behavior in polymer composites . Purity is validated via titration or chromatographic methods (e.g., HPLC) .

Q. What analytical techniques are used to determine this compound’s concentration and stability in solution?

Key methods include:

Q. What are the biochemical interactions of this compound with enzymes and cellular components?

this compound inhibits microbial growth by disrupting enzyme activity (e.g., catalase, peroxidases) and binds to proteins, altering their conformation. In neuronal cells, it modulates mitochondrial respiration enzymes, reducing reactive oxygen species (ROS) via NADPH oxidase inhibition .

Advanced Research Questions

Q. How does this compound improve mitochondrial function and reduce oxidative stress in neuronal cells?

Methodological approaches include:

- ROS assays : Using fluorescent probes (e.g., DCFDA) to quantify intracellular ROS levels.

- Mitochondrial respiration analysis : Seahorse assays to measure oxygen consumption rates (OCR) in treated vs. untreated neuronal cultures.

- Western blotting : To assess expression of antioxidant proteins (e.g., SOD2) and mitochondrial complexes .

Q. What experimental designs are optimal for assessing this compound’s neuroprotective effects in Alzheimer’s disease (AD) models?

- Animal models : Transgenic mice (e.g., APP/PS1) to study amyloid-β plaque reduction.

- Control groups : Compare LiBen with lithium carbonate (Li₂CO₃) or sodium benzoate to isolate synergistic effects.

- Endpoints : Cognitive tests (Morris water maze), immunohistochemistry for amyloid/tau, and plasma lithium monitoring to correlate efficacy with bioavailability .

Q. How can conflicting data on this compound’s pharmacokinetic profiles be resolved in comparative studies?

- Longitudinal sampling : Collect plasma at intervals (0–24 hrs) to capture absorption differences.

- Bioavailability modeling : Use compartmental pharmacokinetic models to account for variable lithium ion retention (e.g., LiBen’s stable plasma levels vs. Li₂CO₃’s rapid decline) .

- Statistical reconciliation : Apply mixed-effects models to address inter-study variability in dose-response curves .

Q. What methodological considerations are crucial when evaluating this compound’s role in modulating amyloid deposition and tau phosphorylation?

- Molecular assays : Western blotting for phosphorylated tau (e.g., AT8 antibody) and ELISA for soluble amyloid-β.

- Autophagy modulation : LC3-II/LC3-I ratio analysis via immunoblotting to assess autophagic flux.

- In vivo imaging : Micro-PET scans to monitor glucose metabolism changes linked to neuroprotection .

Methodological Frameworks for Research Design

Q. How can the PICOT framework guide this compound research in neurodegenerative diseases?

- Population : AD model mice (e.g., age, genetic background).

- Intervention : LiBen at 50–150 mg/kg/day.

- Comparison : Lithium carbonate or untreated controls.

- Outcome : Cognitive scores, amyloid burden, lithium plasma levels.

- Time : 6–12 weeks. This structure ensures focused hypotheses and reproducibility .

Q. How to address theoretical feasibility in this compound’s biosynthetic or metabolic pathway analysis?

Use computational tools (e.g., retrosynthesis algorithms) to score pathway efficiency. Validate with isotopic tracing (¹³C-benzoate) to track incorporation into metabolites like 2,3-dihydroxybenzoate in bacterial or neuronal systems .

Data Interpretation and Contradiction Management

Q. How to resolve discrepancies in this compound’s dose-dependent neuroprotection vs. toxicity?

- Dose-response modeling : Fit data to sigmoidal curves to identify EC₅₀ (effective concentration) and LD₅₀ (toxic dose).

- Mechanistic studies : Compare apoptosis markers (e.g., caspase-3) and mitochondrial membrane potential (JC-1 assay) at low vs. high doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.